Cas no 1804544-34-0 (4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine)

4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H5F3N4O/c8-7(9,10)15-6-5(13)3(2-11)1-4(12)14-6/h1H,13H2,(H2,12,14)
- InChIKey: QXDULTVYYGXVAK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=C(C#N)C=C(N)N=1)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 98
4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026003102-1g |
4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine |
1804544-34-0 | 97% | 1g |
$1,696.80 | 2022-04-02 | |
Alichem | A026003102-500mg |
4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine |
1804544-34-0 | 97% | 500mg |
$1,029.00 | 2022-04-02 | |
Alichem | A026003102-250mg |
4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine |
1804544-34-0 | 97% | 250mg |
$727.60 | 2022-04-02 |
4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine (CAS No. 1804544-34-0)
4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine, with the CAS number 1804544-34-0, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule has garnered attention due to its versatile structural features and potential applications in drug development and material science. The compound's unique combination of functional groups, including a cyano group, amino groups, and a trifluoromethoxy substituent, makes it a valuable intermediate in synthesizing various biologically active molecules.
The structural framework of 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine consists of a pyridine core, which is a common scaffold in many pharmaceuticals and agrochemicals. The presence of the cyano group at the 4-position introduces a polar character to the molecule, enhancing its reactivity in nucleophilic addition reactions. Meanwhile, the amino groups at the 3- and 6-positions provide sites for further functionalization, enabling the attachment of various pharmacophores. The trifluoromethoxy group at the 2-position contributes to the molecule's lipophilicity and metabolic stability, making it an attractive candidate for drug design.
In recent years, there has been growing interest in developing novel pyridine derivatives for their potential therapeutic applications. 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine has been explored as a key intermediate in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have shown its utility in generating compounds that interact with enzymes involved in cancer metabolism and inflammation. The trifluoromethoxy group, in particular, has been found to enhance binding affinity and selectivity in drug candidates.
One of the most compelling aspects of 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine is its role in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the compound's structural features to design molecules that selectively inhibit specific kinases without affecting others. This selectivity is critical for minimizing side effects and improving therapeutic efficacy.
The cyano group in 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine also serves as a versatile handle for further chemical modifications. It can be reduced to an amine or converted into other functional groups through various synthetic transformations. This flexibility allows chemists to tailor the molecule's properties for specific applications. For example, replacing the cyano group with an ester or aldehyde can expand its utility in peptide mimetics or covalent drug design strategies.
Recent advancements in computational chemistry have further enhanced the understanding of how 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine interacts with biological targets. Molecular docking studies have revealed that this compound can bind to protein pockets with high affinity, suggesting its potential as a lead compound for drug development. These studies have also identified key interactions between the molecule's functional groups and target residues, providing insights into optimizing its pharmacological properties.
The synthesis of 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group interconversions. Advances in green chemistry principles have also been applied to develop more sustainable synthetic methodologies for this compound.
In conclusion, 4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine (CAS No. 1804544-34-0) represents a promising candidate for further research and development in pharmaceuticals and materials science. Its unique structural features and potential applications make it a valuable building block for designing novel therapeutics targeting various diseases. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in future drug discovery efforts.
1804544-34-0 (4-Cyano-3,6-diamino-2-(trifluoromethoxy)pyridine) 関連製品
- 2408972-26-7(1-Benzyl-5-propan-2-yltriazol-4-amine;hydrochloride)
- 1806955-72-5(Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate)
- 145340-57-4(3-amino-4-cyclohexyl-butanoic acid)
- 1040645-80-4(N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)
- 371251-54-6(5-Bromo-2,2-dimethyl-1-hydroxyindane)
- 1805582-99-3(Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate)
- 33421-43-1(2,2'-Bipyridine,1-oxide)
- 53337-81-8(4(1H)-Pyridazinone, 3,6-dichloro-)
- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)
- 2436275-67-9(1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1))




